

Etaconazole: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Etaconazole*

Cat. No.: *B166602*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etaconazole is a conazole fungicide known for its activity against a range of plant pathogenic fungi.^[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **etaconazole**. Detailed experimental protocols for antifungal susceptibility testing and a summary of its synthesis process are also presented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

Etaconazole is a member of the triazole class of fungicides.^[1] Its chemical structure is characterized by a 1,3-dioxolane ring substituted with a 2,4-dichlorophenyl group and a 1,2,4-triazol-1-ylmethyl group.^[1]

Table 1: Chemical Identification of **Etaconazole**

Identifier	Value
IUPAC Name	1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole[1]
CAS Number	60207-93-4[1][2][3][4][5]
Molecular Formula	C ₁₄ H ₁₅ Cl ₂ N ₃ O ₂ [1][2][3][4][5][6][7][8]
SMILES	CCC1COC(O1) (CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl[1][2][7]
InChI	InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3[1][2][4][5]
InChIKey	DWRKFAJEBUWTQM-UHFFFAOYSA-N[1][2][4][5]

Physicochemical Properties

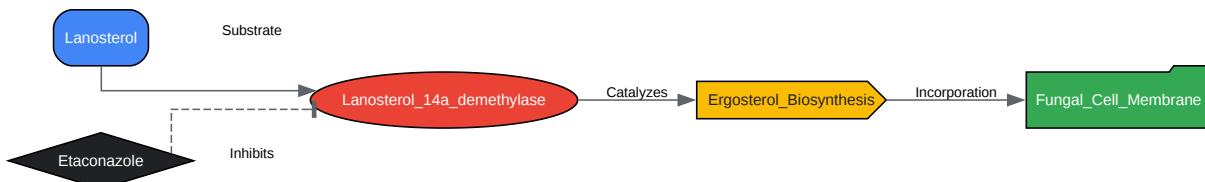
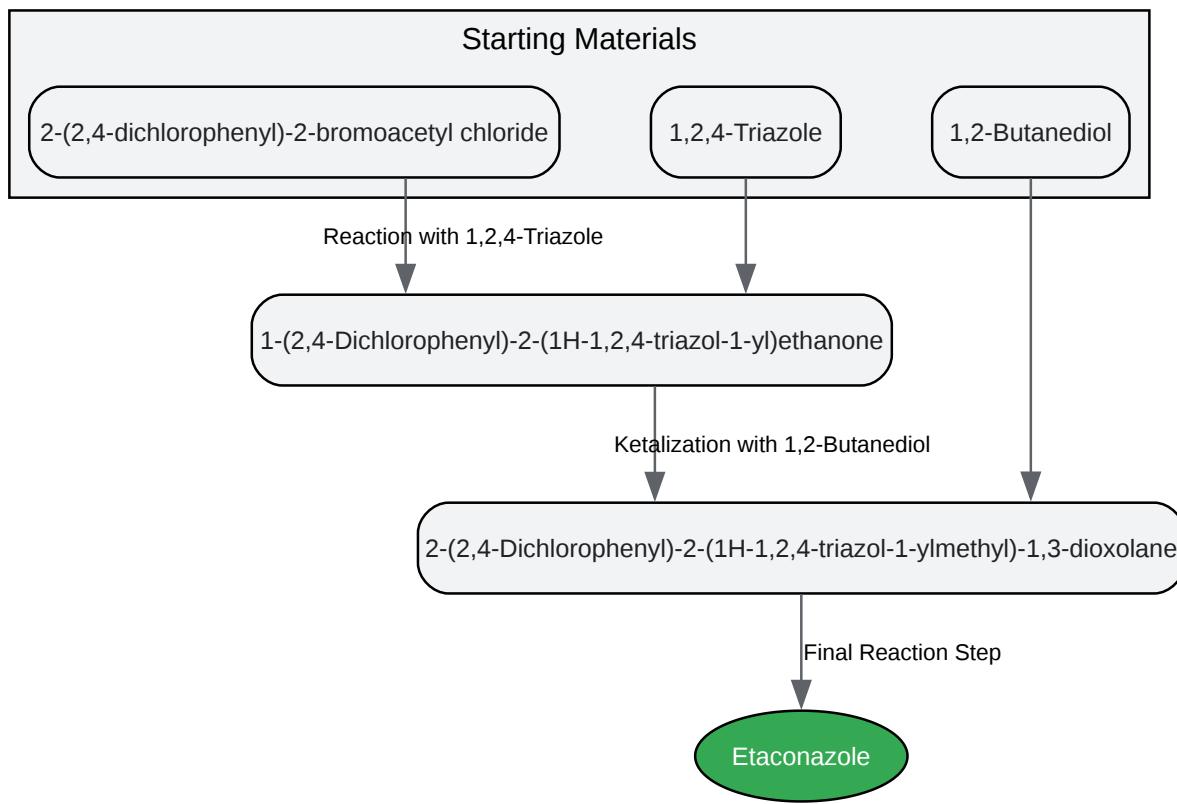

The physical and chemical properties of **etaconazole** are crucial for its formulation and application. It is a colorless crystalline solid with low solubility in water but is soluble in several organic solvents.[9][10]

Table 2: Physicochemical Properties of **Etaconazole**

Property	Value
Molecular Weight	328.19 g/mol [2] [3] [4] [6] [7]
Melting Point	75-93 °C [9] [10] [11]
Water Solubility	80 mg/L at 20 °C [12]
Solubility in Organic Solvents (g/kg at 20°C)	
Acetone	300 [9] [10]
Dichloromethane	700 [9] [10]
Methanol	400 [9] [10]
Isopropanol	100 [9] [10]
Toluene	250 [9] [10]
Log P (Octanol-water partition coefficient)	3.1 [12]
Vapor Pressure	0.031 mPa at 20 °C [12]

Mechanism of Action


Etaconazole, like other azole antifungals, functions by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) Specifically, it targets and inhibits the enzyme lanosterol 14 α -demethylase, which is a cytochrome P450 enzyme.[\[13\]](#)[\[15\]](#)[\[16\]](#) This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol.[\[13\]](#)[\[15\]](#) The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromises the structural integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.[\[16\]](#)

[Click to download full resolution via product page](#)Mechanism of action of **etaconazole**.

Synthesis

The commercial synthesis of **etaconazole** is a multi-step process.^[12] It involves the reaction of 2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolane with an ethylating agent. The synthesis requires careful control of reaction conditions to ensure the desired stereoisomer is produced, as the fungicidal activity is stereospecific.^[12] The (2S,4R)-isomer has been reported to exhibit the highest fungicidal activity.^[12]

[Click to download full resolution via product page](#)Simplified synthesis workflow for **etaconazole**.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of **etaconazole** against a target fungus, based on standard methodologies.[\[17\]](#)

1. Preparation of Fungal Inoculum:

- Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 28-35°C) until sufficient growth is observed.
- Prepare a suspension of fungal spores or cells in sterile saline or a suitable buffer.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL.
- Further dilute the standardized suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

2. Preparation of **Etaconazole** Dilutions:

- Prepare a stock solution of **etaconazole** in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions of the **etaconazole** stock solution in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640). The final volume in each well should be 100 μ L.

3. Inoculation and Incubation:

- Add 100 μ L of the prepared fungal inoculum to each well of the microtiter plate containing the **etaconazole** dilutions.
- Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.
- Incubate the plates at 35°C for 24-48 hours.[\[17\]](#)

4. Determination of MIC:

- The MIC is defined as the lowest concentration of **etaconazole** that causes a significant inhibition of visible fungal growth compared to the drug-free control well.[17] Growth can be assessed visually or by measuring the optical density using a microplate reader.

Safety Information

Etaconazole is considered an obsolete fungicide in some regions and may have limited availability.[3][12] It is important to handle this compound with appropriate safety precautions in a laboratory setting. Users should consult the relevant Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Etaconazole is a well-characterized triazole fungicide with a specific mechanism of action targeting ergosterol biosynthesis in fungi. This guide provides a detailed summary of its chemical and physical properties, a description of its synthesis, and a representative protocol for evaluating its antifungal activity. This information serves as a valuable resource for researchers and professionals in the fields of mycology, plant pathology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Etaconazole | C14H15Cl2N3O2 | CID 91673 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. Etaconazole | CymitQuimica [cymitquimica.com]
3. esslabshop.com [esslabshop.com]
4. CAS Common Chemistry [commonchemistry.cas.org]
5. Etaconazole [webbook.nist.gov]
6. Etaconazole CAS 71245-23-3, Analytical Standard, Best Price [nacchemical.com]

- 7. GSRS [precision.fda.gov]
- 8. Etaconazole [webbook.nist.gov]
- 9. chembk.com [chembk.com]
- 10. ETACONAZOLE | 60207-93-4 [chemicalbook.com]
- 11. labsolu.ca [labsolu.ca]
- 12. Etaconazole (Ref: CGA 64251) [sitem.herts.ac.uk]
- 13. Itraconazole - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. droracle.ai [droracle.ai]
- 16. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Etaconazole: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166602#etaconazole-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com